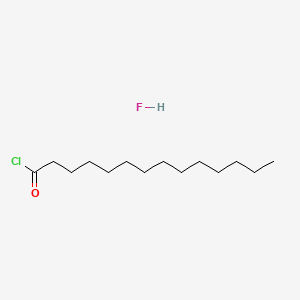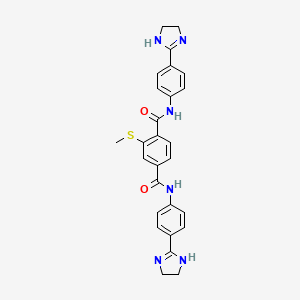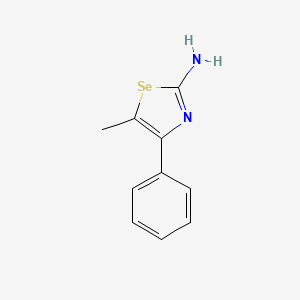
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is a chemical compound known for its unique structure and properties It belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a selenourea derivative with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it to selenol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted selenazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to a variety of substituted selenazole derivatives.
Scientific Research Applications
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-selenazol-2(3H)-imine: Lacks the methyl group at the 5-position.
5-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position.
4-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position and has a methyl group at the 4-position instead.
Uniqueness
5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
7496-57-3 |
|---|---|
Molecular Formula |
C10H10N2Se |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C10H10N2Se/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
QVYKMFSPMVZSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C([Se]1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



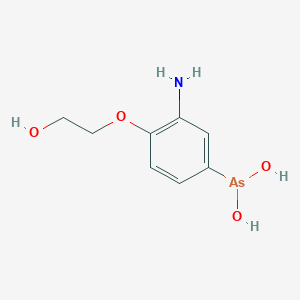
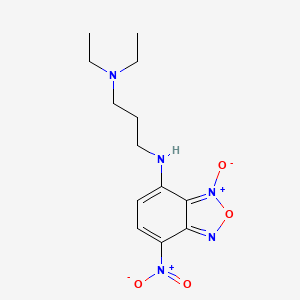
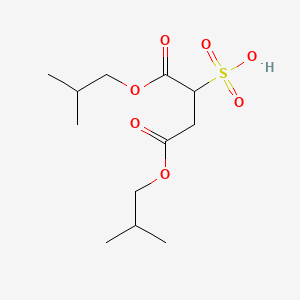
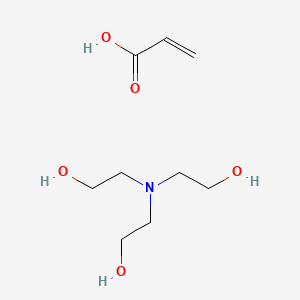
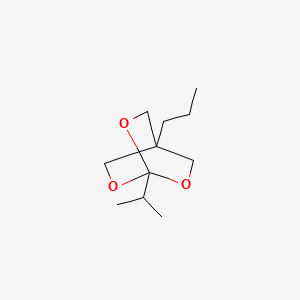

![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
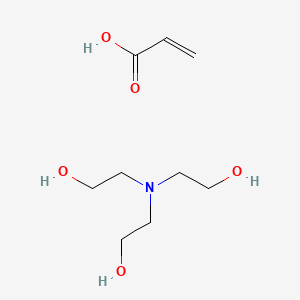
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
